molecular formula C18H20F3N5O B2556308 4-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-6-(trifluoromethyl)pyrimidine CAS No. 2309587-96-8

4-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B2556308
CAS No.: 2309587-96-8
M. Wt: 379.387
InChI Key: ZINHPRFDACEEJD-UHFFFAOYSA-N
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Description

4-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-6-(trifluoromethyl)pyrimidine is a complex organic compound with a unique structure that includes a cyclopropylpyridazinyl group, a piperidinyl group, and a trifluoromethylpyrimidine group

Preparation Methods

The synthesis of 4-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-6-(trifluoromethyl)pyrimidine typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of the Cyclopropylpyridazinyl Intermediate: This step involves the reaction of a suitable pyridazine derivative with a cyclopropylating agent under controlled conditions.

    Attachment of the Piperidinyl Group: The cyclopropylpyridazinyl intermediate is then reacted with a piperidine derivative to form the desired piperidinyl intermediate.

    Introduction of the Trifluoromethylpyrimidine Group: The final step involves the reaction of the piperidinyl intermediate with a trifluoromethylpyrimidine derivative under suitable conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using automated synthesis equipment and high-throughput screening techniques.

Chemical Reactions Analysis

4-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups in the molecule.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-6-(trifluoromethyl)pyrimidine has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, enabling the development of new materials and compounds.

    Materials Science: The compound’s unique structure makes it a candidate for the development of advanced materials with specific properties, such as improved thermal stability or electronic conductivity.

Mechanism of Action

The mechanism of action of 4-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar compounds to 4-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-6-(trifluoromethyl)pyrimidine include other pyridazinyl and piperidinyl derivatives with trifluoromethyl groups These compounds may share similar chemical properties and reactivity but differ in their specific applications and biological activities

Properties

IUPAC Name

3-cyclopropyl-6-[[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]methoxy]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3N5O/c19-18(20,21)15-9-16(23-11-22-15)26-7-5-12(6-8-26)10-27-17-4-3-14(24-25-17)13-1-2-13/h3-4,9,11-13H,1-2,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZINHPRFDACEEJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C=C2)OCC3CCN(CC3)C4=NC=NC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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